Tetraphosphate

描述

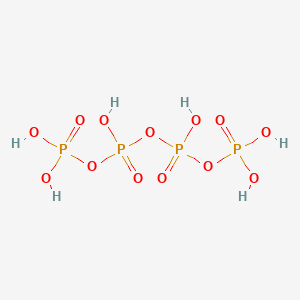

Structure

3D Structure

属性

CAS 编号 |

31087-13-5 |

|---|---|

分子式 |

H6O13P4 |

分子量 |

337.94 g/mol |

IUPAC 名称 |

[hydroxy(phosphonooxy)phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/H6O13P4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h(H,7,8)(H,9,10)(H2,1,2,3)(H2,4,5,6) |

InChI 键 |

YDHWWBZFRZWVHO-UHFFFAOYSA-N |

规范 SMILES |

OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

产品来源 |

United States |

Foundational & Exploratory

Synthesis and Characterization of Sodium Tetraphosphate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of sodium tetraphosphate (Na₆P₄O₁₃), a linear condensed phosphate (B84403). It details both wet chemical and thermal synthesis methodologies, along with extensive characterization protocols including ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Diffraction (XRD), and Fourier-Transform Infrared (FTIR) spectroscopy. All quantitative data is summarized in structured tables, and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate understanding and replication.

Synthesis of Sodium this compound

Sodium this compound can be synthesized through two primary methods: a wet chemical approach involving the hydrolysis of a cyclic precursor, and a thermal dehydration method using acidic sodium phosphates.

Wet Chemical Synthesis: Hydrolysis of Sodium Tetrametaphosphate

This method involves the controlled alkaline hydrolysis of sodium cyclotetrametaphosphate. The cyclic structure is opened to form the linear this compound.

Experimental Protocol:

-

Preparation of Reactant Solution: Dissolve 4.8 g of sodium cyclotetrametaphosphate tetrahydrate (Na₄P₄O₁₂·4H₂O) in 85 mL of hot deionized water.

-

Alkaline Hydrolysis: After cooling the solution to room temperature, add a solution of 0.8 g of sodium hydroxide (B78521) (NaOH) dissolved in a small amount of deionized water.

-

Controlled Evaporation: Place the resulting mixture in a vacuum desiccator over sulfuric acid (H₂SO₄) and incubate at 40°C. The evaporation should be controlled over approximately 100 hours until the volume is reduced to 8-10 mL.

-

Precipitation and Purification: Dilute the concentrated solution to 30 mL with deionized water and add acetone (B3395972) to precipitate the sodium this compound as a colorless oil. The oil is then redissolved in a minimal amount of water and reprecipitated with acetone to enhance purity.[1]

Synthesis Workflow: Wet Chemical Method

Caption: Workflow for the wet chemical synthesis of sodium this compound.

Thermal Synthesis

The thermal synthesis of sodium this compound involves the high-temperature dehydration and condensation of a mixture of monosodium phosphate (NaH₂PO₄) and disodium (B8443419) phosphate (Na₂HPO₄). The stoichiometry of the initial mixture is critical to obtaining the desired polyphosphate chain length.

Experimental Protocol:

-

Precursor Preparation: Prepare a homogeneous mixture of monosodium phosphate (NaH₂PO₄) and disodium phosphate (Na₂HPO₄) in a specific molar ratio. While the precise ratio for pure sodium this compound is not explicitly detailed in the provided search results, a starting point for linear polyphosphates involves adjusting the Na/P ratio. For instance, the synthesis of sodium tripolyphosphate (Na₅P₃O₁₀) utilizes a Na/P molar ratio of 1.67.

-

Thermal Dehydration: Heat the mixture in a furnace. The temperature program is crucial and involves several stages. Initially, heating to around 180-200°C leads to the formation of pyrophosphates. Further heating to higher temperatures (e.g., above 350°C) promotes the formation of longer polyphosphate chains. The exact temperature and duration required for the preferential formation of sodium this compound need to be empirically determined but would likely be in the range of 300-500°C.

-

Cooling and Characterization: After the thermal treatment, the product is cooled down and subsequently characterized to determine its composition and purity.

Synthesis Workflow: Thermal Method

Caption: Workflow for the thermal synthesis of sodium this compound.

Characterization of Sodium this compound

A combination of spectroscopic and diffraction techniques is employed to confirm the identity, purity, and structure of the synthesized sodium this compound.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for the qualitative and quantitative analysis of phosphate species. The chemical shifts of the phosphorus nuclei are sensitive to their local chemical environment, allowing for the differentiation of terminal and middle phosphate groups in a polyphosphate chain.

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the synthesized sodium this compound in deionized water or a suitable buffer. An internal standard, such as phosphoric acid (H₃PO₄) or a known concentration of another phosphate compound, can be added for quantitative analysis.

-

Data Acquisition: Acquire the ³¹P NMR spectrum using a high-field NMR spectrometer. Typical parameters include a 30° pulse width and a relaxation delay sufficient to ensure full relaxation of all phosphorus nuclei for accurate quantification. Proton decoupling is generally applied to simplify the spectrum.

-

Data Analysis: Identify the resonance signals corresponding to the terminal and middle phosphorus atoms of the this compound chain. The relative integration of these peaks should correspond to the theoretical ratio.

Table 1: ³¹P NMR Chemical Shift Ranges for Linear Polyphosphates

| Phosphorus Group | Typical Chemical Shift (δ) Range (ppm) |

| Terminal Phosphate Groups | -5 to -10 |

| Middle Phosphate Groups | -20 to -25 |

Note: Chemical shifts are relative to 85% H₃PO₄ as an external standard. The exact chemical shifts can be influenced by pH, solvent, and the presence of metal ions.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the synthesized material. The diffraction pattern is a unique fingerprint of the crystalline structure.

Experimental Protocol:

-

Sample Preparation: The synthesized sodium this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Data Acquisition: The XRD pattern is recorded using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 10-80 degrees with a step size of 0.02 degrees.

-

Data Analysis: The obtained diffraction pattern is compared with standard patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD) to confirm the phase identity of sodium this compound.

Quantitative XRD data for sodium this compound, including specific d-spacing and relative intensities, were not available in the initial search results. Access to a crystallographic database would be required for this information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the chemical bonds present in the sample, confirming the presence of characteristic phosphate functional groups.

Experimental Protocol:

-

Sample Preparation: A small amount of the finely ground sodium this compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes of the phosphate groups.

Table 2: Characteristic FTIR Absorption Bands for Polyphosphates

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1260 | Asymmetric stretching of PO₂ groups (νₐₛ(PO₂)) |

| ~1100 | Symmetric stretching of PO₂ groups (νₛ(PO₂)) |

| ~900 | Asymmetric stretching of P-O-P bridge (νₐₛ(P-O-P))[2] |

| ~750 | Symmetric stretching of P-O-P bridge (νₛ(P-O-P))[2] |

Characterization Workflow

Caption: General workflow for the characterization of synthesized sodium this compound.

Conclusion

This technical guide has outlined the primary synthesis routes and characterization techniques for sodium this compound. The wet chemical synthesis offers a controlled method for producing the linear this compound from a cyclic precursor, while thermal synthesis provides a potentially scalable alternative from readily available sodium phosphate salts. A rigorous characterization using a combination of ³¹P NMR, XRD, and FTIR is essential to confirm the successful synthesis and purity of the final product. The provided protocols and workflows serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to Tetraphosphate Hydrolysis: Pathways and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inorganic polyphosphates (polyP) are linear polymers of orthophosphate (Pi) units linked by high-energy phosphoanhydride bonds. Tetraphosphate (P4), a short-chain polyP, is increasingly recognized for its role in various cellular processes, from energy metabolism to signal transduction. The hydrolysis of this compound, breaking it down into smaller phosphate (B84403) units, is a critical step in regulating its cellular concentration and function. This guide provides a comprehensive overview of the enzymatic pathways and kinetics governing this compound hydrolysis, offering insights for researchers in cellular biology and drug development.

Enzymatic Hydrolysis of this compound

The breakdown of this compound is primarily facilitated by a class of enzymes known as phosphatases. These enzymes exhibit varying specificities and catalytic efficiencies for polyphosphate chains of different lengths. The hydrolysis can proceed via two main mechanisms: cleavage of the terminal phosphate to release orthophosphate (Pi) or internal cleavage to produce smaller polyphosphate chains.

Key Enzymes in this compound Hydrolysis

Several enzymes have been implicated in the hydrolysis of polyphosphates, and by extension, this compound. These include:

-

Alkaline Phosphatase (AP): A ubiquitous enzyme that catalyzes the hydrolysis of phosphate monoesters at alkaline pH. It has been shown to act as an exopolyphosphatase, progressively degrading polyphosphate chains.[1]

-

Acid Phosphatase (AcP): Functions optimally at acidic pH and also demonstrates activity towards polyphosphates.

-

Inorganic Pyrophosphatase (PPase): Primarily responsible for the hydrolysis of pyrophosphate (P2), its activity on longer polyphosphate chains is less characterized.

-

Nudix Hydrolases (e.g., NUDT5): This superfamily of enzymes hydrolyzes a wide range of nucleoside diphosphates linked to another moiety (X), including ADP-ribose.[2][3] While their primary substrates are not inorganic polyphosphates, some members may exhibit activity towards them.

-

Exopolyphosphatase (PPX): These enzymes specialize in the processive hydrolysis of polyphosphates from the chain ends. Enzymes like Ppx1 have been identified in various organisms.[4][5]

-

Scavenger Decapping Enzyme (DcpS): This enzyme is involved in mRNA decay and hydrolyzes the cap structure, which contains a triphosphate or this compound linkage.[6][7]

Kinetics of this compound Hydrolysis

Understanding the kinetic parameters of these enzymes is crucial for elucidating their physiological roles and for designing potential therapeutic interventions. However, specific kinetic data for the hydrolysis of linear inorganic this compound are scarce in the literature. Much of the available data pertains to model substrates like p-nitrophenyl phosphate (pNPP) or polyphosphates of undefined or longer chain lengths.

Table 1: Kinetic Parameters of Enzymes Involved in Phosphate Ester Hydrolysis

| Enzyme | Organism/Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Notes |

| Alkaline Phosphatase | Bovine Intestinal | Polyfluorinated alkyl phosphate monoesters | 0.9 - 2.1 (relative to PNPP) | - | 1.1 x 10⁷ | The K_m_ values are presented relative to that of p-nitrophenyl phosphate (PNPP). |

| Alkaline Phosphatase | Rat Jejunum | Naphthol-As-Bi-phosphate | 0.77 - 0.87 | - | - | V_max_ was found to be influenced by the position on the villus.[8] |

| Alkaline Phosphatase | E. coli | 4-Nitrophenyl phosphate | - | - | 6.6 x 10⁶ - 4.6 x 10⁷ | The reaction is considered to be diffusion-controlled, making it a "perfect enzyme".[9] |

| Inorganic Pyrophosphatase | Helicobacter pylori | Pyrophosphate (PPi) | 0.214 | 594 (µmol Pi min⁻¹ mg⁻¹) | - | The true substrate is the Mg²⁺-PPi complex.[10] |

| NUDT5 | Human | 8-oxo-dGDP | - | - | - | NUDT5 hydrolyzes various modified nucleoside diphosphates.[2] |

| Exopolyphosphatase (PPX1) | Saccharomyces cerevisiae | Short-chain polyP | - | - | - | Shows preference for short-chain polyphosphates.[5] |

| Scavenger Decapping Enzyme (DcpS) | Human | m⁷GpppN | - | - | - | The rate-limiting step is dependent on the substrate concentration.[7] |

Note: The table provides kinetic data for related substrates due to the limited availability of data for linear this compound. These values should be interpreted with caution as enzyme activity is highly dependent on substrate structure.

Signaling Pathways Involving Polyphosphate Hydrolysis

Inorganic polyphosphates, including this compound, are emerging as important signaling molecules in various cellular pathways. Their hydrolysis is a key mechanism for terminating or modulating these signals.

AMPK Signaling Pathway

Recent studies have revealed a crosstalk between inorganic polyphosphate levels and the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[11][12][13] The hydrolysis of polyP can influence the intracellular concentration of free phosphate, which in turn can modulate AMPK activity.

Caption: AMPK signaling pathway modulated by this compound hydrolysis.

P2Y1 Receptor-Mediated Calcium Signaling

In the nervous system, polyP can act as a gliotransmitter, activating P2Y1 purinergic receptors and stimulating phospholipase C (PLC).[14][15] This leads to an increase in intracellular calcium, a ubiquitous second messenger. The hydrolysis of extracellular polyP is essential for terminating this signal.

Caption: P2Y1 receptor-mediated signaling initiated by extracellular this compound.

Experimental Protocols

Accurate measurement of this compound hydrolysis requires robust experimental protocols. Below are methodologies for key experiments.

General Enzyme-Catalyzed Hydrolysis Assay

This protocol provides a framework for measuring the activity of phosphatases on this compound.

Caption: General experimental workflow for an enzyme-catalyzed hydrolysis assay.

Methodology:

-

Reaction Buffer Preparation: Prepare a buffer appropriate for the optimal pH of the enzyme being studied (e.g., Tris-HCl for alkaline phosphatase).

-

Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, a source of divalent cations if required by the enzyme (e.g., MgCl₂), and the this compound substrate at various concentrations.

-

Pre-incubation: Equilibrate the reaction mixture to the optimal temperature for the enzyme.

-

Initiation: Add a known concentration of the purified enzyme to initiate the reaction.

-

Incubation: Incubate the reaction for a specific time course, taking aliquots at different time points.

-

Termination: Stop the reaction by adding a stop solution (e.g., sodium hydroxide (B78521) for alkaline phosphatase assays or a strong acid for other assays).

-

Phosphate Quantification: Measure the amount of orthophosphate (Pi) released using a colorimetric assay.

-

Data Analysis: Plot the concentration of Pi released over time to determine the initial reaction velocity. Kinetic parameters (K_m_ and V_max_) can be calculated by measuring the initial velocities at different substrate concentrations and fitting the data to the Michaelis-Menten equation.

Colorimetric Quantification of Orthophosphate (Malachite Green Assay)

The Malachite Green assay is a sensitive method for detecting free orthophosphate in solution.[16][17][18][19][20]

Principle: The assay is based on the formation of a colored complex between phosphomolybdate and Malachite Green dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the phosphate concentration.

Protocol:

-

Reagent Preparation: Prepare the Malachite Green reagent by mixing solutions of Malachite Green hydrochloride and ammonium (B1175870) molybdate (B1676688) in an acidic medium.

-

Standard Curve: Prepare a series of phosphate standards of known concentrations.

-

Assay:

-

Add a defined volume of the reaction sample (from the hydrolysis assay) or phosphate standard to a microplate well.

-

Add the Malachite Green reagent to each well.

-

Incubate at room temperature for 15-30 minutes to allow for color development.

-

-

Measurement: Read the absorbance at a wavelength between 620 and 660 nm using a microplate reader.

-

Calculation: Determine the phosphate concentration in the samples by comparing their absorbance to the standard curve.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for monitoring the hydrolysis of this compound in real-time without the need for labeling or quenching the reaction.[21][22][23][24][25]

Principle: The phosphorus atoms in different phosphate species (this compound, triphosphate, pyrophosphate, orthophosphate) have distinct chemical shifts in a ³¹P NMR spectrum. By acquiring spectra over time, the disappearance of the this compound signal and the appearance of product signals can be quantified.

Methodology:

-

Sample Preparation: The enzymatic reaction is set up directly in an NMR tube using a suitable deuterated buffer to provide a lock signal.

-

NMR Acquisition: A series of ¹D ³¹P NMR spectra are acquired over the course of the reaction.

-

Data Analysis: The integrals of the peaks corresponding to the different phosphate species are calculated for each spectrum. The change in the relative integrals over time provides a direct measure of the reaction kinetics.

Conclusion

The hydrolysis of this compound is a fundamental process with implications for cellular signaling and metabolism. While a number of enzymes are capable of hydrolyzing polyphosphates, a detailed understanding of their specific kinetics with this compound as a substrate is an area requiring further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to explore these enzymatic reactions. A deeper understanding of this compound hydrolysis pathways will undoubtedly open new avenues for therapeutic intervention in diseases where phosphate metabolism and signaling are dysregulated.

References

- 1. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse substrate recognition and hydrolysis mechanisms of human NUDT5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Ppx1 putative exopolyphosphatase is essential for polyphosphate accumulation in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exopolyphosphatases PPX1 and PPX2 from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DCPS (gene) - Wikipedia [en.wikipedia.org]

- 7. Mechanistic and Kinetic Analysis of the DcpS Scavenger Decapping Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alkaline phosphatase is an almost perfect enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic and structural properties of inorganic pyrophosphatase from the pathogenic bacterium Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mammalian mitochondrial inorganic polyphosphate (polyP) and cell signaling: Crosstalk between PolyP and the activity of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Mammalian Mitochondrial Inorganic Polyphosphate (polyP) and Cell Signa" by Renata T. Da Costa, Anna Nichenko et al. [jdc.jefferson.edu]

- 13. researchgate.net [researchgate.net]

- 14. portlandpress.com [portlandpress.com]

- 15. Role of inorganic polyphosphate in mammalian cells: from signal transduction and mitochondrial metabolism to cell death. | Semantic Scholar [semanticscholar.org]

- 16. eubopen.org [eubopen.org]

- 17. interchim.fr [interchim.fr]

- 18. merckmillipore.com [merckmillipore.com]

- 19. studylib.net [studylib.net]

- 20. sciencellonline.com [sciencellonline.com]

- 21. Polyphosphate Chain Length Determination in the Range of Two to Several Hundred P-Subunits with a New Enzyme Assay and 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aiinmr.com [aiinmr.com]

- 23. Use of 31P nuclear magnetic resonance spectroscopy and electron microscopy to study phosphorus metabolism of microorganisms from wastewaters - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Monitoring of phosphatase and kinase activity using 31P NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. odinity.com [odinity.com]

The Ubiquitous Tetraphosphate: An In-depth Guide to its Natural Occurrence and Biological Significance

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The term "tetraphosphate" in a biological context primarily refers to inorganic polyphosphate of four phosphate (B84403) units (P4), guanosine (B1672433) this compound (ppGpp), and inositol (B14025) this compound (IP4). These molecules, while structurally distinct, share a common phosphate backbone and play critical roles in cellular metabolism, signaling, and stress response across all domains of life. This technical guide provides a comprehensive overview of the natural occurrence of these this compound compounds in biological systems, detailing their physiological concentrations, biological functions, and the experimental methodologies used for their study.

Inorganic Polyphosphate (Containing this compound)

Inorganic polyphosphate (polyP) is a linear polymer of orthophosphate residues linked by high-energy phosphoanhydride bonds. While polyP chains can vary in length from a few to hundreds of phosphate units, short-chain polyphosphates, including this compound, are of significant biological interest.

Natural Occurrence and Quantitative Data

PolyP is found in all organisms, from bacteria to mammals. Its concentration can vary significantly depending on the organism, cell type, and environmental conditions. While specific quantification of this compound (n=4) is often challenging and not widely reported, data on total and short-chain polyP provides valuable insights.

| Organism/Tissue | Total Polyphosphate Concentration (as Pi residues) | Chain Length | Reference(s) |

| Escherichia coli | Varies with growth phase and stress (can be a significant portion of total phosphate) | Short and long chains | [1] |

| Saccharomyces cerevisiae (Yeast) | Can reach up to 20% of cell dry weight in vacuoles | Short and long chains | [2] |

| Mammalian Cells (various) | 25 to 120 µM | 50 to 800 residues | [3] |

| Mammalian Brain | Predominantly ~800 residues | ~800 residues | [3] |

| Human Platelets | Present in dense granules | Not specified | [4] |

Biological Functions

Inorganic polyphosphate is a multi-functional molecule involved in:

-

Energy Metabolism: The high-energy phosphoanhydride bonds of polyP can serve as an energy source, for example, in the synthesis of ATP from ADP, catalyzed by polyphosphate kinase (PPK).

-

Phosphate Storage: In many microorganisms, polyP serves as a reservoir of inorganic phosphate, which can be mobilized during periods of phosphate starvation.[2]

-

Stress Response: PolyP accumulation is a hallmark of the stress response in many bacteria, contributing to resistance against various environmental insults.[5]

-

Cation Sequestration and Channel Formation: The polyanionic nature of polyP allows it to chelate divalent cations like Ca2+ and Mg2+, influencing their bioavailability and participating in the formation of ion channels.

-

Enzyme Regulation: PolyP can directly bind to and modulate the activity of various enzymes.

Guanosine this compound (ppGpp)

Guanosine this compound (ppGpp), along with guanosine pentaphosphate (pppGpp), is a key alarmone in bacteria, orchestrating a global reprogramming of cellular metabolism in response to nutritional stress, a phenomenon known as the stringent response.[6]

Natural Occurrence and Quantitative Data

ppGpp is primarily found in bacteria and the chloroplasts of plants. Its intracellular concentration is tightly regulated, increasing dramatically under stressful conditions.

| Organism | Condition | ppGpp Concentration | Reference(s) |

| Escherichia coli | Exponential Growth (basal level) | ~1 to 10 µM | [7] |

| Escherichia coli | Amino Acid Starvation (stringent response) | 100- to 1,000-fold increase over basal levels | [7] |

| Escherichia coli | Stationary Phase | ~150 µM (stabilized) | [1] |

Biological Functions and Signaling Pathway

The primary function of ppGpp is to mediate the stringent response, which involves:

-

Inhibition of Stable RNA Synthesis: ppGpp binds to RNA polymerase, inhibiting the transcription of ribosomal RNA (rRNA) and transfer RNA (tRNA) genes, thereby slowing down ribosome production and protein synthesis.[8]

-

Upregulation of Stress Response Genes: It redirects transcriptional resources towards genes involved in amino acid biosynthesis, stress resistance, and survival.[8]

-

Regulation of Translation and Ribosome Function: ppGpp can also directly interact with translation factors and ribosomes to modulate protein synthesis.

Inositol this compound (IP4)

Inositol phosphates are a diverse group of signaling molecules involved in numerous cellular processes. Inositol 1,3,4,5-tetrakisphosphate (InsP4) is a key player in intracellular calcium signaling.

Natural Occurrence and Quantitative Data

Inositol phosphates are found in all eukaryotic cells. Their concentrations are dynamic and tightly regulated in response to extracellular signals.

| Cell Type/Tissue | Condition | Inositol 1,3,4,5-tetrakisphosphate Concentration | Reference(s) |

| Mammalian Tissues | Basal | Varies, generally in the low micromolar range | [9] |

| Rat Cerebral Cortex Slices | Carbachol Stimulation | Several-fold increase | [3] |

| Guinea Pig Brain Cortex Slices | Acetylcholine Stimulation | Dose-dependent increase | [10] |

Biological Functions and Signaling Pathway

InsP4 is a crucial component of the inositol phosphate signaling cascade, which primarily regulates intracellular calcium levels.

-

Calcium Mobilization: Following the generation of inositol 1,4,5-trisphosphate (InsP3) and the initial release of calcium from the endoplasmic reticulum, InsP3 is phosphorylated to InsP4. InsP4, in conjunction with InsP3, is thought to be involved in sustaining and modulating the calcium signal, potentially by regulating calcium entry across the plasma membrane.[11]

Experimental Protocols

Accurate quantification and characterization of this compound-containing molecules are crucial for understanding their biological roles. Below are detailed methodologies for key experiments.

Quantification of Inorganic Polyphosphate using DAPI

This protocol describes a fluorescence-based method for the quantification of polyP in biological samples using 4',6-diamidino-2-phenylindole (DAPI).[12][13][14]

Materials:

-

DAPI stock solution (1 mg/mL in water)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Polyphosphate standards of known chain length

-

Fluorometer or fluorescence plate reader (Excitation: 415 nm, Emission: 550 nm)[14]

-

Microcentrifuge tubes

-

96-well black microplates

Procedure:

-

Sample Preparation:

-

Harvest cells by centrifugation.

-

Lyse cells using a suitable method (e.g., sonication, bead beating, or chemical lysis) in Tris-HCl buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Standard Curve Preparation:

-

Prepare a series of polyphosphate standards of a known average chain length (e.g., P45) in Tris-HCl buffer, with concentrations ranging from 0 to 100 µg/mL.

-

-

DAPI Staining:

-

In a 96-well black microplate, add 180 µL of each standard or sample.

-

Add 20 µL of a working solution of DAPI (e.g., 50 µM in Tris-HCl buffer) to each well.

-

Incubate in the dark at room temperature for 5 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of 415 nm and an emission wavelength of 550 nm.[14]

-

-

Quantification:

-

Subtract the blank (Tris-HCl buffer with DAPI) fluorescence from all readings.

-

Plot the fluorescence intensity of the standards against their concentration to generate a standard curve.

-

Determine the concentration of polyP in the samples by interpolating their fluorescence values on the standard curve.

-

Separation of Short-Chain Polyphosphates by Ion Chromatography

This method allows for the separation and quantification of individual short-chain polyphosphate oligomers.[15][16]

Instrumentation:

-

Ion chromatography system equipped with a conductivity detector

-

Eluent generator or gradient pump

Reagents:

-

Sodium hydroxide (B78521) or potassium hydroxide eluent

-

Polyphosphate standards (e.g., pyrophosphate, tripolyphosphate, tetrapolyphosphate)

Procedure:

-

Sample Preparation:

-

Extract polyphosphates from biological samples as described in the DAPI protocol.

-

Filter the extracts through a 0.22 µm syringe filter.

-

-

Chromatographic Separation:

-

Equilibrate the anion-exchange column with the starting eluent concentration.

-

Inject the prepared sample onto the column.

-

Apply a gradient of increasing hydroxide concentration to elute the polyphosphate oligomers. Shorter chains will elute earlier.

-

-

Detection and Quantification:

-

Detect the eluting polyphosphates using a suppressed conductivity detector.

-

Identify the peaks corresponding to different polyphosphate chain lengths by comparing their retention times with those of known standards.

-

Quantify the amount of each oligomer by integrating the peak area and comparing it to a calibration curve generated with standards.

-

Analysis of Phosphorus-Containing Metabolites by ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the identification and quantification of various phosphorus-containing compounds, including polyphosphates and their precursors.[17][18]

Instrumentation:

-

High-field NMR spectrometer equipped with a phosphorus probe

Reagents:

-

Deuterium oxide (D₂O) for locking

-

EDTA to chelate paramagnetic ions

-

pH buffer (e.g., Tris-HCl)

Procedure:

-

Sample Preparation:

-

Prepare a concentrated cell extract or purified polyphosphate sample.

-

Lyophilize the sample to dryness and resuspend in a minimal volume of D₂O containing a known concentration of a phosphorus standard (e.g., methylene (B1212753) diphosphonic acid) for quantification.

-

Add EDTA to a final concentration of 10-50 mM to reduce line broadening from paramagnetic ions.

-

Adjust the pH to a physiological range (e.g., 7.0-7.5).

-

-

NMR Data Acquisition:

-

Acquire ³¹P NMR spectra at an appropriate temperature (e.g., 25°C).

-

Use a sufficient relaxation delay to ensure quantitative measurements.

-

-

Data Analysis:

-

Process the NMR data (Fourier transformation, phasing, and baseline correction).

-

Identify the peaks corresponding to different phosphorus-containing metabolites based on their chemical shifts. Terminal phosphates of polyP typically resonate around -5 to -10 ppm, while internal phosphates resonate around -20 to -25 ppm.

-

Integrate the peak areas to determine the relative concentrations of different species. Absolute quantification can be achieved by comparing the peak integrals to that of the internal standard.

-

Experimental and Logical Workflows

Workflow for Polyphosphate Analysis

Logical Relationship of Polyphosphate Regulatory Network

Conclusion

The various forms of "this compound" found in biological systems, including inorganic polyphosphate, guanosine this compound, and inositol this compound, are integral to a wide array of fundamental cellular processes. Their roles in energy metabolism, stress signaling, and calcium homeostasis underscore their importance as targets for further research and potential drug development. The methodologies outlined in this guide provide a robust framework for the accurate quantification and functional characterization of these vital molecules. A deeper understanding of the intricate regulatory networks in which these this compound compounds operate will undoubtedly open new avenues for therapeutic intervention and biotechnological innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. Measurement of intracellular inorganic phosphate in human blood red cells, leucocytes and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radio-label and mass determinations of inositol 1,3,4,5-tetrakisphosphate formation in rat cerebral cortical slices: differential effects of myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimized Protocol for Preservation of Human Platelet Samples for Fluorometric Polyphosphate Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Regulatory Elements of Polyphosphate Biosynthesis" by Marvin Qortez Bowlin [digitalcommons.library.uab.edu]

- 6. Guanosine pentaphosphate - Wikipedia [en.wikipedia.org]

- 7. Guanosine this compound Has a Similar Affinity for Each of Its Two Binding Sites on Escherichia coli RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Diversity in E. coli (p)ppGpp Levels and Its Consequences [frontiersin.org]

- 9. Diversity in E. coli (p)ppGpp Levels and Its Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. High Sensitivity, Quantitative Measurements of Polyphosphate Using a New DAPI-Based Approach | Semantic Scholar [semanticscholar.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. lcms.labrulez.com [lcms.labrulez.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. nmr.oxinst.com [nmr.oxinst.com]

The Genesis of Tetraphosphates: A Technical Guide to Their History, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphate compounds, encompassing both simple inorganic salts and complex dinucleoside polyphosphates, represent a fascinating and vital class of molecules. From their early discovery in the mid-19th century to their contemporary roles as signaling molecules in complex biological pathways, the journey of tetraphosphates has been one of expanding scientific understanding. This technical guide provides an in-depth exploration of the history, discovery, and core methodologies associated with this compound compounds, with a particular focus on the biologically significant molecule, diadenosine this compound (Ap4A). Designed for researchers, scientists, and drug development professionals, this document consolidates key historical milestones, detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways and workflows to serve as a comprehensive resource in this field.

A Historical Overview: From Inorganic Salts to Biological Signals

The story of tetraphosphates begins in the realm of inorganic chemistry. In 1848, Fleitmann and Henneberg first described tetraphosphoric acid and its corresponding salts. Early synthetic methods involved the high-temperature fusion of pyrophosphates and metaphosphates. These initial discoveries laid the groundwork for understanding the fundamental chemistry of polyphosphate chains.

A significant leap in the biological relevance of tetraphosphates came in 1966 when Paul C. Zamecnik and his colleagues discovered diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A).[1][2] Initially identified as a byproduct of the in vitro activity of lysyl-tRNA synthetase, Ap4A was later recognized as a ubiquitous intracellular signaling molecule, or "alarmone," present in organisms from bacteria to humans.[3] Its concentration in cells was observed to increase significantly in response to various stressors, including heat shock and oxidative stress, suggesting a crucial role in cellular adaptation and survival.

Quantitative Data on this compound Compounds

For ease of comparison, the following tables summarize key quantitative data related to this compound compounds.

Table 1: Physicochemical Properties of Selected this compound Salts

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Description |

| Sodium this compound | 14986-84-6 | Na₆P₄O₁₃ | 469.83 | Off-white odorless solid |

| Potassium this compound | 7320-34-5 | K₄P₂O₇ | 330.34 | Colorless or white crystals, or a white crystalline or granular powder; hygroscopic |

Data sourced from PubChem and other chemical suppliers.[4][5][6][7]

Table 2: Intracellular Concentrations of Diadenosine this compound (Ap4A) Under Different Conditions

| Organism | Condition | Ap4A Concentration | Reference |

| Escherichia coli | Exponential Growth | ~3 µM | [3] |

| Escherichia coli | Heat Shock | Increased levels | [3] |

| Salmonella typhimurium | Mild Heat Shock (28-42°C) | Up to 10 µM | |

| Salmonella typhimurium | Severe Heat Shock (28-50°C) | Up to 30 µM | |

| Salmonella typhimurium | 10% Ethanol (B145695) Stress | ~50 µM | |

| Salmonella typhimurium | Oxidative Stress | Up to 365 µM | |

| Bacillus subtilis | Exponential Growth | 24.2 µM | |

| Human Platelets | Basal | 223.8 +/- 172.3 nM | [8] |

| Mast Cells (IgE-Ag activated) | Activated | >700 µM | [9] |

Table 3: Kinetic Parameters of Enzymes Involved in Ap4A Metabolism

| Enzyme | Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Ap4A hydrolase (Major form) | Schizosaccharomyces pombe | Ap4A | 22-36 | - | - | [10] |

| Ap4A hydrolase (Minor form) | Schizosaccharomyces pombe | Ap4A | 22-36 | - | - | [10] |

| YqeK | Staphylococcus aureus | Ap4A | - | - | 34 x 10⁶ | [11] |

| YqeK | Streptococcus pneumoniae | Ap4A | - | - | 3.2 x 10⁶ | [11] |

| ApaH | Salmonella enterica | Ap4A | - | - | 1 x 10⁶ | [11] |

Table 4: Binding Affinities of Ap4A to Protein Targets

| Protein | Organism | Ligand | Binding Affinity (Kₐ) | Method | Reference |

| HINT1 | Human | Ap4A | No detectable binding | Isothermal Titration Calorimetry | [12] |

| IMPDH | Ashbya gossypii | Ap4A | Submicromolar | Enzyme kinetics, X-ray crystallography, SAXS | [12] |

Note: The binding of Ap4A to HINT1 is complex and may involve polymerization of HINT1 rather than a simple bimolecular interaction, which could explain the lack of a detectable binding affinity by ITC in some studies.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound compounds.

Synthesis of Inorganic Tetraphosphates

Method: Hydrolysis of Sodium Tetrametaphosphate (Thilo and Ratz Method)

This method provides a route to hexasodium this compound through the controlled hydrolysis of sodium tetrametaphosphate.

Materials:

-

Sodium tetrametaphosphate tetrahydrate (Na₄P₄O₁₂ · 4H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄) (for desiccator)

-

Hot water

-

Vacuum desiccator

-

Oven (40°C)

-

Beakers, filtration apparatus

Procedure:

-

Prepare a solution of 4.8 g of Na₄P₄O₁₂ · 4H₂O in 85 ml of hot water.

-

After cooling, add a solution of 0.8 g of NaOH in a small amount of water to the tetrametaphosphate solution.

-

Place the mixture in a vacuum desiccator over H₂SO₄ and incubate in an oven at 40°C.

-

Control the rate of evaporation such that after approximately 100 hours, no less than 8 to 10 ml of the solution remains.

-

Dilute the resulting solution to 30 ml with water.

-

Add acetone to precipitate a colorless oil.

-

Dissolve the oil in a small amount of water and reprecipitate with acetone to purify the hexasodium this compound.

This protocol is adapted from the description provided in ChemicalBook, referencing the Thilo and Ratz method.[3]

Enzymatic Synthesis of Diadenosine this compound (Ap4A)

Method: Synthesis using Lysyl-tRNA Synthetase (LysU)

This protocol utilizes the heat shock inducible lysyl-tRNA synthetase from E. coli (LysU) for the efficient synthesis of Ap4A.[2][5][14]

Materials:

-

Purified LysU enzyme

-

ATP (adenosine 5'-triphosphate)

-

L-lysine

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.8)

-

Reaction tubes

-

Water bath or incubator

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.8

-

10 mM MgCl₂

-

5 mM ATP

-

2 mM L-lysine

-

A suitable concentration of purified LysU enzyme (to be optimized empirically).

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours). The progress of the reaction can be monitored by taking aliquots at different time points.

-

Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold ethanol to precipitate the protein.

-

Centrifuge the mixture to pellet the precipitated protein.

-

The supernatant, containing Ap4A, can be further purified and analyzed by HPLC.

Extraction and Quantification of Ap4A from Bacterial Cells

Method: Metabolite Extraction and HPLC Analysis

This protocol outlines a general procedure for the extraction of intracellular metabolites, including Ap4A, from bacterial cultures for subsequent quantification by High-Performance Liquid Chromatography (HPLC).

Part 1: Metabolite Extraction

-

Grow bacterial cultures to the desired cell density.

-

Rapidly quench metabolic activity by adding the culture to a chilled extraction solvent. A common extraction solvent is a mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v) pre-chilled to -20°C.

-

Immediately harvest the cells by vacuum filtration onto a filter membrane (e.g., 0.22 µm pore size).

-

Wash the cells on the filter with a small volume of chilled PBS or saline to remove extracellular medium components.

-

Transfer the filter with the cell pellet into a tube containing a fresh aliquot of the chilled extraction solvent.

-

Incubate on dry ice or in a -80°C freezer for at least 20 minutes to ensure complete cell lysis and metabolite extraction.

-

Thaw the samples on ice and vortex thoroughly.

-

Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

Evaporate the solvent to dryness using a SpeedVac or a stream of nitrogen.

-

Reconstitute the dried metabolite extract in a suitable solvent for HPLC analysis (e.g., the initial mobile phase).

This is a generalized protocol; specific details may need to be optimized for different bacterial species and experimental conditions.[8][15][16][17]

Part 2: HPLC Quantification

-

Chromatographic System: An HPLC system equipped with a UV detector is required.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Mobile Phase A: 0.1 M KH₂PO₄, 4 mM tetrabutylammonium (B224687) (TBA) bisulfate, pH 6.0.

-

Mobile Phase B: 70% Mobile Phase A, 30% Methanol.

-

-

Gradient: A linear gradient from 100% A to 100% B over a set period (e.g., 15-30 minutes).

-

Detection: Monitor the absorbance at 254 nm or 259 nm.

-

Quantification: Prepare a standard curve using known concentrations of pure Ap4A. The concentration of Ap4A in the samples is determined by comparing the peak area to the standard curve.[18]

Quantification of Ap4A using a Luciferase-Coupled Assay

This highly sensitive method relies on the enzymatic conversion of Ap4A to ATP, which is then quantified using the firefly luciferase-luciferin system.

Materials:

-

Phosphodiesterase (e.g., from snake venom)

-

Firefly luciferase

-

D-luciferin

-

ATP standard

-

Reaction buffer (e.g., Tris-based buffer with Mg²⁺)

-

Luminometer

Procedure:

-

Sample Preparation: Extract and partially purify Ap4A from the biological sample as described in section 3.3. It is crucial to remove any endogenous ATP.

-

Ap4A to ATP Conversion:

-

In a luminometer tube, mix the sample containing Ap4A with a reaction buffer containing phosphodiesterase.

-

Incubate to allow for the complete hydrolysis of Ap4A to ATP and AMP.

-

-

Luciferase Reaction:

-

Prepare a luciferase-luciferin reagent according to the manufacturer's instructions.

-

Inject the luciferase-luciferin reagent into the luminometer tube.

-

-

Measurement: Immediately measure the light emission (luminescence) in the luminometer.

-

Quantification: Generate a standard curve by measuring the luminescence of known concentrations of ATP. The amount of ATP produced from the Ap4A in the sample is determined from this standard curve, and from this, the original concentration of Ap4A can be calculated (1 mole of Ap4A yields 1 mole of ATP and 1 mole of AMP in an asymmetrical cleavage, or 2 moles of ADP in a symmetrical cleavage which would then need to be converted to ATP for detection).

This protocol is based on the principles described in several publications.[10][19][20][21][22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound compounds.

The LysRS-Ap4A-MITF Signaling Pathway in Mast Cells

This pathway illustrates how an external stimulus can lead to the synthesis of Ap4A and subsequent gene transcription.[9][15][19][23][24]

Caption: The LysRS-Ap4A-MITF signaling cascade in mast cells.

General Bacterial Stress Response Involving Ap4A

This diagram depicts the central role of Ap4A as an alarmone in the bacterial response to various environmental stresses.

Caption: Role of Ap4A in the bacterial general stress response.

Experimental Workflow for Ap4A Quantification

This diagram outlines the typical steps involved in the extraction, separation, and quantification of Ap4A from biological samples.

Caption: Workflow for Ap4A extraction and quantification.

Conclusion

The study of this compound compounds has evolved from fundamental inorganic chemistry to the intricate world of cellular signaling. The discovery of Ap4A as a key player in stress responses has opened up new avenues for research in microbiology, immunology, and drug development. Understanding the historical context, mastering the experimental techniques for their synthesis and analysis, and elucidating their roles in complex biological pathways are crucial for advancing this field. This technical guide serves as a foundational resource to support these endeavors, providing a consolidated overview of the critical knowledge and methodologies required for the continued exploration of these remarkable molecules. The detailed protocols and compiled quantitative data offer a practical starting point for researchers, while the visualized pathways provide a conceptual framework for understanding the broader biological implications of this compound compounds. As research continues, the full extent of the physiological and pathological roles of tetraphosphates will undoubtedly be revealed, potentially leading to novel therapeutic strategies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The duality of LysU, a catalyst for both Ap4A and Ap3A formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.cuni.cz [dspace.cuni.cz]

- 4. TETRA POTASSIUM PYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 5. Enzymatic synthesis of diadenosine 5′, 5‴-P1, P4-tetraphosphate (Ap4A) analogues by stress protein LysU - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Potassium pyrophosphate | K4P2O7 | CID 23740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Structures and mechanisms of Nudix hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. takara.co.kr [takara.co.kr]

- 11. A preferential role for lysyl-tRNA4 in the synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate by an arginyl-tRNA synthetase-lysyl-tRNA synthetase complex from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Bateman domain of IMP dehydrogenase is a binding target for dinucleoside polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterisation of stress protein LysU. Enzymic synthesis of diadenosine 5′,5‴-P1,P4-tetraphosphate (Ap4A) analogues by LysU - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. youtube.com [youtube.com]

- 16. metabolomics.se [metabolomics.se]

- 17. nacalai.com [nacalai.com]

- 18. A general mechanism for initiating the bacterial general stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. med.emory.edu [med.emory.edu]

- 20. Determination of diadenosine this compound (Ap4A) levels in subpicomole quantities by a phosphodiesterase luciferin--luciferase coupled assay: application as a specific assay for diadenosine tetraphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. abcam.co.jp [abcam.co.jp]

- 22. sm.unife.it [sm.unife.it]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Tetraphosphate Compounds: A Technical Guide to Nomenclature, Classification, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphates, a class of polyphosphates containing four phosphate (B84403) units linked by phosphoanhydride bonds, are emerging as critical molecules in cellular metabolism and signaling. From the ubiquitous energy currency adenosine (B11128) tetraphosphate (Ap4) to the signaling alarmone diadenosine this compound (Ap4A), these compounds play multifaceted roles in both prokaryotic and eukaryotic organisms. This technical guide provides a comprehensive overview of this compound nomenclature, classification, physicochemical properties, and biological functions, with a focus on their relevance to research and drug development.

Nomenclature of Tetraphosphates

The systematic naming of tetraphosphates and their derivatives follows the nomenclature rules for phosphoric acid derivatives. The fundamental structure is a linear chain of four phosphate groups.

1.1. Inorganic Tetraphosphates: The simple inorganic this compound anion is denoted as P₄O₁₃⁶⁻. Salts are named by specifying the cation followed by "this compound." For example, Na₆P₄O₁₃ is sodium this compound.

1.2. Nucleoside Tetraphosphates: For organic derivatives, particularly nucleoside tetraphosphates, the nomenclature indicates the nucleoside and the position of the this compound chain. For instance, adenosine 5'-tetraphosphate (Ap4) signifies an adenosine molecule with a this compound group attached to the 5' hydroxyl group of the ribose sugar.

A more detailed system for naming individual phosphorus atoms within the chain is recommended for clarity in complex enzymatic and structural studies. The phosphorus atoms are labeled sequentially from the point of attachment to the organic moiety as Pα, Pβ, Pγ, and Pδ.

1.3. Dinucleoside Tetraphosphates: These molecules consist of two nucleosides linked by a this compound chain. The nomenclature specifies both nucleosides. For example, diadenosine 5',5'''-P¹,P⁴-tetraphosphate (commonly known as Ap4A) indicates two adenosine molecules linked via their 5' hydroxyl groups to the ends of a this compound chain.

Classification of Tetraphosphates

Tetraphosphates can be broadly classified based on their chemical structure:

-

Inorganic Tetraphosphates: These are salts of the tetraphosphoric acid, such as sodium this compound and potassium this compound.

-

Organic Tetraphosphates: This is a diverse group that includes:

-

Nucleoside 5'-tetraphosphates: Key examples include adenosine 5'-tetraphosphate (Ap4) and guanosine (B1672433) 5'-tetraphosphate (Gp4).

-

Dinucleoside 5',5'''-tetraphosphates: The most studied member is diadenosine this compound (Ap4A). Other variations with different nucleosides also exist.

-

Physicochemical Properties of this compound Compounds

The physicochemical properties of tetraphosphates are crucial for their biological function and for designing experimental protocols.

Solubility

The solubility of this compound salts is highly dependent on the counter-ion.

| Compound | Formula | Solubility in Water | Reference |

| Tetrasodium Pyrophosphate (decahydrate) | Na₄P₂O₇ · 10H₂O | 2.7 g/100 mL (0°C), 5.48 g/100 mL (20°C), 40.26 g/100 mL (boiling) | [1] |

| Tetrapotassium Pyrophosphate | K₄P₂O₇ | Highly soluble, 187 g/100 mL (25°C) | [2][3][4] |

| Calcium Phosphate (general) | Ca₃(PO₄)₂ | Insoluble | [5] |

| Tetracalcium Phosphate | Ca₄(PO₄)₂O | Higher solubility relative to apatite minerals | [6] |

| Trimagnesium Phosphate | Mg₃(PO₄)₂ | Insoluble | [7] |

Stability Constants

The stability of metal-tetraphosphate complexes is a critical factor in their biological activity, as these interactions can influence enzyme function and signaling pathways. Stability constants (log K) quantify the strength of these interactions.

| Metal Ion | Ligand | Log K | Reference |

| General Metal-Phosphate Complexes | Phosphate | Varies widely depending on metal and conditions | [8] |

Specific stability constants for various metal-tetraphosphate complexes require further dedicated experimental determination.

Binding Affinity of Diadenosine this compound (Ap4A)

Ap4A exerts its biological effects by binding to specific proteins. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating stronger binding.

| Protein | Ligand | Dissociation Constant (Kd) | Method | Reference |

| E. coli Adenylate Kinase | Ap4A | 14 µM | Not specified | [9][10] |

| E. coli Adenylate Kinase | ATP | ~50 µM | Not specified | [9][10] |

| E. coli Adenylate Kinase | Ap5A | ~140–350 nM | Not specified | [9][10] |

| Rat Liver Cell Membranes | [³H]-Ap4A | 8 ± 0.65 x 10⁻¹¹ M (high affinity site) | Radioligand binding | [11][12] |

| Rat Liver Cell Membranes | [³H]-Ap4A | 5.6 ± 0.53 x 10⁻⁹ M (low affinity site) | Radioligand binding | [11][12] |

Biological Roles and Signaling Pathways

Tetraphosphates are involved in a growing number of critical cellular processes.

Inorganic Polyphosphate (polyP) Signaling

Inorganic polyphosphate, which can exist as long chains including this compound units, acts as a signaling molecule in mammalian cells, influencing key metabolic pathways.[13][14][15]

-

mTOR Pathway: PolyP can stimulate the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase involved in cell growth and proliferation.[13][16] This activation can occur through interactions with receptors like RAGE and P2Y1, leading to the activation of both mTORC1 and mTORC2 complexes.[14][17]

-

AMPK Pathway: There is a crosstalk between polyP levels and the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[18][19] Depletion of mitochondrial polyP can downregulate AMPK activity, while increased polyP levels can activate it.[18][19]

References

- 1. Tetrasodium Pyrophosphate | Na4P2O7 | CID 24403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potassium pyrophosphate | K4P2O7 | CID 23740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrapotassium Pyrophosphate Granular - Global Chemical Resources [globalchemicalresources.com]

- 4. TETRAPOTASSIUM PYROPHOSPHATE (TKPP) - Ataman Kimya [atamanchemicals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Tetracalcium phosphate - Wikipedia [en.wikipedia.org]

- 7. Trimagnesium phosphate - Wikipedia [en.wikipedia.org]

- 8. Synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate (AppppA) from adenosine 5'-phosphosulfate and adenosine 5'-triphosphate catalyzed by yeast AppppA phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Insights into Enzymatic Catalysis from Binding and Hydrolysis of Diadenosine this compound by E. coli Adenylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of diadenosine this compound (Ap4A) binding sites in cultured chromaffin cells: evidence for a P2y site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the binding of diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) to rat liver cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Inorganic polyphosphate elicits pro-inflammatory responses through activation of the mammalian target of rapamycin complexes 1 and 2 in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Could mammalian inorganic polyphosphate be a crucial signaling molecule in neurological disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Inorganic polyphosphate stimulates mammalian TOR, a kinase involved in the proliferation of mammary cancer cells | Semantic Scholar [semanticscholar.org]

- 17. Inorganic polyphosphate elicits proinflammatory responses through activation of mTOR complexes 1 and 2 in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mammalian mitochondrial inorganic polyphosphate (polyP) and cell signaling: Crosstalk between polyP and the activity of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Theoretical Modeling of Tetraphosphate Stability

Introduction: The Significance of this compound

Inorganic polyphosphates (polyP) are linear polymers of orthophosphate units linked by energy-rich phosphoanhydride bonds. Found in all domains of life, from bacteria to mammals, these molecules play crucial roles in cellular bioenergetics, stress response, and signaling.[1][2][3] this compound (P₄O₁₃⁶⁻), a short-chain polyphosphate, and its derivatives like diadenosine this compound (Ap₄A), are of particular interest due to their potential roles as signaling molecules in various physiological and pathological processes.[4][5] Understanding the stability of the phosphoanhydride bonds in this compound is fundamental to elucidating its biological functions and developing therapeutic interventions that target polyphosphate metabolism.

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the stability of this compound. It is intended for researchers and professionals in drug development who are interested in the molecular mechanisms governing the biological activity of polyphosphates.

Theoretical Modeling of this compound Stability

Theoretical modeling provides invaluable insights into the intrinsic stability of this compound and the mechanisms of its hydrolysis. The primary methods employed are quantum mechanics (QM) and molecular dynamics (MD) simulations.

Quantum Mechanics (QM) Approaches

QM methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of this compound and model the cleavage of its phosphoanhydride bonds.[6] These calculations can determine the reaction mechanisms and activation energies for hydrolysis.

The hydrolysis of a phosphoanhydride bond is a key reaction in biology that involves the breaking of a P-O bond of the substrate and an O-H bond of water.[7] Computational studies have revealed that this can occur through different pathways, including associative, dissociative, and concerted mechanisms.[8] The energy barrier for this reaction is influenced by factors such as the protonation state of the phosphate (B84403) chain and the presence of metal ions.[7]

While specific QM studies on the hydrolysis of linear this compound are limited, research on related phosphate compounds provides a framework for understanding its stability. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations on the hydrolysis of paraoxon, an organophosphate, have shown an associative mechanism both in solution and in enzymatic active sites.[9] Theoretical analyses of phosphodiester bond cleavage also highlight the formation of a pentacoordinated transition state.[10]

Logical Relationship of Hydrolysis Mechanisms

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the conformational dynamics of this compound in aqueous solution and its interactions with the surrounding environment, including water molecules and metal ions.[11][12] These simulations provide insights into how these interactions influence the stability of the polyphosphate chain.

Recent studies have used MD simulations to investigate the stability of metal-polyphosphate complexes.[13][14] These simulations have shown that the stability of these complexes is dependent on the specific metal ion, with Mg²⁺ forming the most stable complexes with polyphosphates.[13][14] The coordination of metal ions to the phosphate chain can influence the accessibility of the phosphoanhydride bonds to nucleophilic attack by water, thereby affecting the hydrolysis rate.

Table 1: Theoretical Stability of Metal-Polyphosphate Complexes

| Metal Ion | Polyphosphate Chain Length | Relative Stability | Reference |

|---|---|---|---|

| Mg²⁺ | 10 and 30 | Most Stable | [13][14] |

| Ca²⁺ | 10 and 30 | Intermediate | [13][14] |

| Na⁺ | 10 and 30 | Intermediate | [13][14] |

| K⁺ | 10 and 30 | Least Stable |[13][14] |

Experimental Protocols for Stability Analysis

The stability of this compound is typically investigated by monitoring its hydrolysis over time under controlled conditions. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for this purpose, as it allows for the simultaneous identification and quantification of different phosphate species in solution.[12][15]

Detailed Protocol for ³¹P NMR Kinetic Analysis of this compound Hydrolysis

This protocol outlines the steps for conducting a kinetic analysis of non-enzymatic this compound hydrolysis using ³¹P NMR.

3.1.1. Materials and Reagents

-

Sodium this compound

-

Deuterium oxide (D₂O)

-

pH buffer (e.g., TRIS, MES, or phosphate buffer, ensuring it does not interfere with the ³¹P NMR signals)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Internal standard (e.g., methylene (B1212753) diphosphonic acid)

-

NMR tubes

3.1.2. Experimental Workflow

3.1.3. Step-by-Step Procedure

-

Sample Preparation:

-

Prepare a stock solution of sodium this compound in D₂O.

-

In an NMR tube, add the appropriate volume of the this compound stock solution, the chosen pH buffer, and the internal standard.

-

Adjust the pH of the solution to the desired value using dilute HCl or NaOH.

-

The final volume should be appropriate for the NMR spectrometer being used (typically 600-700 µL).

-

-

NMR Data Acquisition:

-

Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.

-

Acquire an initial ³¹P NMR spectrum (time = 0).

-

Continue to acquire spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis and should be adjusted to obtain a sufficient number of data points for kinetic analysis.

-

-

Data Processing and Analysis:

-

Process the acquired spectra (e.g., Fourier transform, phase correction, baseline correction).

-

Integrate the peak areas corresponding to the terminal and internal phosphorus atoms of this compound, as well as the peaks of the hydrolysis products (triphosphate, pyrophosphate, and orthophosphate).

-

Use the integral of the internal standard to normalize the integrals of the phosphate species at each time point, allowing for the calculation of their concentrations.

-

Plot the concentration of this compound as a function of time.

-

Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the hydrolysis rate constant.

-

Table 2: Experimental Hydrolysis Data for Short-Chain Polyphosphates

| Polyphosphate | pH | Temperature (°C) | Half-life | Reference |

|---|---|---|---|---|

| Triphosphate | 2.0 - 12.0 | 65.5 | Varies with pH | [7][16] |

| This compound | 2.5 - 13.3 | 65.5 | Varies with pH | [3][17] |

| Triphosphate (PPP) | 5 | 25 | ~10⁷ s | [14] |

| Diphosphate (PP) | 5 | 25 | ~10⁸ s |[14] |

Note: The rate of hydrolysis of this compound has been observed to be greater than that of triphosphate at acidic pH.[3][17]

Signaling Pathways Involving this compound and its Derivatives

While the direct signaling roles of inorganic this compound are still being elucidated, the signaling functions of its derivative, diadenosine this compound (Ap₄A), and of longer-chain inorganic polyphosphates are better understood. These pathways provide a framework for postulating the potential signaling roles of this compound.

Diadenosine this compound (Ap₄A) Signaling

Ap₄A is recognized as a cellular alarmone, with its intracellular concentration increasing in response to various stresses.[4][5] It is involved in both intracellular and extracellular signaling.

Extracellular Ap₄A Signaling: Extracellular Ap₄A can interact with purinergic receptors, such as P2Y-like receptors, to elicit cellular responses.[18][19] In plants, Ap₄A has been shown to be recognized by the P2K1/DORN1 receptor, leading to stomatal closure.[20]

Intracellular Ap₄A Signaling: Intracellularly, Ap₄A can modulate the activity of various proteins. For example, it can bind to the MITF-HINT1 complex, releasing the transcription factor MITF to regulate gene expression.[21]

Inorganic Polyphosphate (polyP) Signaling

Inorganic polyphosphates of varying chain lengths are involved in a multitude of signaling pathways in eukaryotes.[1][2][22]

mTOR Pathway: PolyP can regulate the activity of the mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth and proliferation.[4][5]

Mitochondrial Signaling: PolyP plays a significant role in mitochondrial bioenergetics and calcium homeostasis.[2]

Conclusion

The stability of this compound is a critical factor that governs its biological activity. This guide has provided an overview of the theoretical and experimental methods used to investigate the hydrolysis of this compound and its derivatives. While specific data for linear inorganic this compound remains an area for further research, the principles derived from the study of related polyphosphates offer a solid foundation for future investigations. A deeper understanding of this compound stability and its role in signaling pathways will undoubtedly open new avenues for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Inorganic Polyphosphate: An Emerging Regulator of Neuronal Bioenergetics and Its Implications in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Could mammalian inorganic polyphosphate be a crucial signaling molecule in neurological disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantum and classical dynamics simulations of ATP hydrolysis in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrolysis of phosphotriesters: a theoretical analysis of the enzymatic and solution mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The mysterious diadenosine this compound (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Re-evaluation of Diadenosine this compound (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nmr.oxinst.com [nmr.oxinst.com]

- 16. THE HYDROLYSIS OF THE CONDENSED PHOSPHATES: I. SODIUM PYROPHOSPHATE AND SODIUM TRIPHOSPHATE | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of the binding of diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) to rat liver cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of the binding of diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) to rat liver cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Ap4A - Wikipedia [en.wikipedia.org]

- 22. Evolutionary perspective on mammalian inorganic polyphosphate (polyP) biology - PMC [pmc.ncbi.nlm.nih.gov]

The Aqueous Solubility of Tetraphosphates: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aqueous solubility of tetraphosphates. Intended for researchers, scientists, and professionals in drug development, this document details the factors influencing tetraphosphate solubility, including temperature, pH, and the presence of other solutes. A significant challenge in quantifying this compound solubility is its susceptibility to hydrolysis. This guide presents detailed experimental protocols for solubility determination that account for this instability, alongside methods for the accurate quantification of this compound and its hydrolysis products. All quantitative data from cited literature is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Tetraphosphates, linear polyphosphates with the general formula [P₄O₁₃]⁶⁻, are of increasing interest in various fields, including as sequestering agents, in water treatment, and potentially in pharmaceutical formulations. A thorough understanding of their behavior in aqueous solutions is paramount for these applications. However, a significant challenge in working with tetraphosphates is their tendency to hydrolyze into shorter-chain phosphates, namely triphosphate and orthophosphate. This hydrolysis is a critical factor that complicates the determination of their true solubility.

This guide aims to provide a detailed technical overview of this compound solubility, with a focus on providing practical experimental methodologies for its accurate determination in various aqueous environments.

Factors Influencing this compound Solubility

The solubility of this compound salts is governed by several interconnected factors.

2.1. Effect of Cations

As a general rule for phosphates, salts of alkali metals (e.g., sodium, potassium) are typically highly soluble in water, while salts of alkaline earth metals (e.g., calcium, magnesium) and other metal ions tend to be sparingly soluble or insoluble.[1]

2.2. Temperature

2.3. pH of the Aqueous Solution

The pH of the solution has a profound impact on both the solubility and the stability of tetraphosphates. The hydrolysis of this compound is catalyzed by both acid and base.[3] The rate of hydrolysis is at a minimum in solutions with a pH of approximately 7.5.[3] In acidic solutions (pH < 7), the hydrolysis rate increases significantly.[3] Similarly, in alkaline solutions (pH > 9), the rate of hydrolysis also increases.[3]

This pH-dependent hydrolysis directly influences the measurement of solubility. Experiments conducted at pH extremes will result in rapid degradation of the this compound, making it difficult to determine the solubility of the intact molecule.

2.4. Ionic Strength

The presence of other dissolved salts can affect the solubility of tetraphosphates through the "salting-in" or "salting-out" effect. The ionic strength of the solution can influence the activity of the this compound ions, thereby altering their solubility. While specific studies on the effect of ionic strength on this compound solubility are limited, it is a factor that should be controlled in experimental designs.

Quantitative Solubility Data

A comprehensive search of the scientific literature reveals a notable lack of specific quantitative data for the solubility of simple alkali metal tetraphosphates (e.g., sodium this compound, potassium this compound) in water at various temperatures. Much of the available data focuses on the solubility of other polyphosphates, such as pyrophosphates and tripolyphosphates.

| Compound Name | Formula | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Sodium Tripolyphosphate | Na₅P₃O₁₀ | Water | 25 | 14.5 | [4] |

| Potassium Tripolyphosphate | K₅P₃O₁₀ | Water | 10 | 178 | [5] |

| Potassium Tripolyphosphate | K₅P₃O₁₀ | Water | 25 | 194 | [5] |

| Potassium Tripolyphosphate | K₅P₃O₁₀ | Water | 50 | 212 | [5] |

Note: This table includes data for tripolyphosphates to provide context, as specific data for tetraphosphates is not available in the cited literature.

The study of tetracalcium phosphate (B84403) (TTCP) hydrolysis indicates that at pH 7 and 8, the solution was undersaturated with respect to TTCP, suggesting that its dissolution is a rate-limiting step in its hydrolysis under these conditions.[6] At pH 10, the solution was approximately saturated with respect to TTCP.[6]

Experimental Protocols

Given the hydrolytic instability of this compound, a carefully designed experimental protocol is essential for obtaining meaningful solubility data. The following protocols are recommended.

4.1. Protocol for Determining the Solubility of a Hydrolytically Unstable Compound (e.g., Sodium this compound)

This protocol is based on the widely accepted shake-flask method, modified to minimize hydrolysis and to accurately quantify the intact this compound.

Materials:

-

This compound salt (e.g., sodium this compound)

-

Deionized water (or other aqueous solution of interest)

-

Constant temperature water bath with shaker

-

pH meter

-

Syringe filters (e.g., 0.22 µm pore size)

-

Ion chromatograph (IC) with a suitable anion-exchange column and conductivity detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound salt to a known volume of the desired aqueous solution in a sealed container. The use of excess solid is crucial to ensure that equilibrium is reached.

-

Place the sealed container in a constant temperature shaker bath set to the desired temperature.

-